molecular formula C7H18N2O B2451115 1-(Propan-2-yl)piperazine hydrate CAS No. 1221724-78-2

1-(Propan-2-yl)piperazine hydrate

Cat. No.: B2451115
CAS No.: 1221724-78-2
M. Wt: 146.234
InChI Key: PVCIBSXHQIVPDH-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)piperazine hydrate is a chemical compound that belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties .

Preparation Methods

The synthesis of 1-(Propan-2-yl)piperazine hydrate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, aldehydes, isocyanides, and carboxylic acids . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-(Propan-2-yl)piperazine hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.

Scientific Research Applications

1-(Propan-2-yl)piperazine hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)piperazine hydrate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, leading to flaccid paralysis in certain organisms . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(Propan-2-yl)piperazine hydrate can be compared to other piperazine derivatives such as:

What sets this compound apart is its specific structure, which imparts unique reactivity and makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive compounds.

Properties

IUPAC Name

1-propan-2-ylpiperazine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.H2O/c1-7(2)9-5-3-8-4-6-9;/h7-8H,3-6H2,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCIBSXHQIVPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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